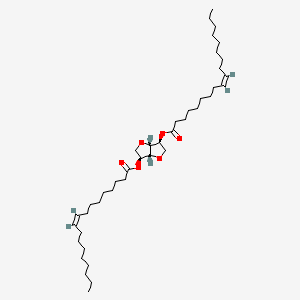

Dianhydro-D-mannitol dioleate

Description

Contextualization within the Landscape of Bio-based Derivatives of Mannitol (B672)

Mannitol, a naturally occurring sugar alcohol found in a wide array of plants, fungi, and bacteria, serves as the foundational building block for a class of valuable bio-based chemicals. nih.gov Its transformation into 1,4:3,6-dianhydro-D-mannitol, also known as isomannide (B1205973), is a key step in unlocking its potential. nih.govsigmaaldrich.com This bicyclic diol, with its rigid and defined stereochemistry, provides a versatile platform for the synthesis of a diverse range of derivatives.

The production of mannitol itself is undergoing a shift towards more sustainable methods. While traditional chemical manufacturing from glucose/fructose (B13574) syrups has yields below 20 mol%, research into microbial and enzymatic production methods is actively being pursued to improve efficiency and reduce environmental impact. nih.gov

Significance of Diester Functionalization for Advanced Chemical Synthesis and Material Development

The process of diester functionalization, where two hydroxyl groups on the dianhydro-D-mannitol core are converted into ester groups, is crucial for tailoring the properties of the resulting molecule. In the case of Dianhydro-D-mannitol dioleate, the attachment of two oleate (B1233923) chains—derived from oleic acid, a common fatty acid—imparts specific characteristics to the compound.

This functionalization is significant for several reasons. It allows for the creation of molecules with a unique combination of a rigid, bio-based core and flexible, lipophilic side chains. This structure influences properties such as viscosity, lubricity, and thermal stability, making these diesters suitable for a range of applications, including as biolubricants, plasticizers, and components in the formulation of polymers and surfactants. The specific nature of the ester group can be varied to fine-tune these properties for specific industrial needs.

Evolution of Research Trajectories for Dianhydro-D-mannitol Esters within Sustainable Chemistry Paradigms

The scientific focus on dianhydro-D-mannitol esters has evolved in line with the principles of sustainable chemistry. Early research may have concentrated on the fundamental synthesis and characterization of these compounds. However, contemporary research is increasingly driven by the need for high-performance, biodegradable, and renewable alternatives to conventional materials.

Current research trajectories are exploring the use of dianhydro-D-mannitol esters in the development of "green" solvents, bio-based polymers with enhanced properties, and environmentally friendly additives. For instance, the incorporation of dianhydro-D-mannitol derivatives into polyesters has been shown to increase their glass transition temperature and improve their biodegradability. nih.gov The versatility of the dianhydro-D-mannitol scaffold allows for the synthesis of a wide array of esters with tailored functionalities, opening up new avenues for the creation of sustainable materials with advanced performance characteristics.

Propriétés

Numéro CAS |

32391-01-8 |

|---|---|

Formule moléculaire |

C42H74O6 |

Poids moléculaire |

675.0 g/mol |

Nom IUPAC |

[(3S,3aR,6S,6aR)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41+,42+/m0/s1 |

Clé InChI |

NSDNRRCEYUFXNV-ODDSYLBKSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H]2OC[C@@H]([C@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Synthetic Methodologies for Dianhydro D Mannitol Dioleate

Esterification Pathways from Dianhydro-D-mannitol and Oleic Acid Precursors

The formation of Dianhydro-D-mannitol dioleate from its precursors, Dianhydro-D-mannitol and oleic acid, is achieved through esterification. This reaction typically involves the reaction of the hydroxyl groups on Dianhydro-D-mannitol with the carboxylic acid group of oleic acid, resulting in the formation of an ester linkage and water as a byproduct. The efficiency and selectivity of this process are highly dependent on the chosen synthetic route.

Catalyst-Mediated Approaches in Diester Synthesis

Catalysts play a crucial role in facilitating the esterification of Dianhydro-D-mannitol with oleic acid. Acidic catalysts are commonly employed to protonate the carbonyl oxygen of oleic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl groups of Dianhydro-D-mannitol.

One documented approach involves the reaction of D-mannitol with oleic acid at elevated temperatures (220-225°C) in the presence of an acidic catalyst. google.com This process leads to both the internal dehydration of mannitol (B672) to form mannide (a dianhydrohexitol) and subsequent esterification with oleic acid. google.com The reaction can be carried out using a molar ratio of approximately 1.5 moles of oleic acid to 1.5 moles of mannitol. google.com The resulting product is a mixture that includes mannide monooleate and other esters. google.com

Research has also explored the use of solid acid catalysts, such as carbon-based catalysts, for the synthesis of isomannide (B1205973) fatty acid monoesters. researchgate.net In a solvent-free system, the reaction between fatty acids and mannitol can be optimized by adjusting the molar ratio of reactants and the amount of catalyst. researchgate.net For instance, a fatty acid to mannitol mole ratio of 1:1.5 with 20 wt% of a carbon acid catalyst at 180°C for 12 hours has been shown to be effective for producing isomannide monoesters. researchgate.net This method involves the in situ dehydration of mannitol to isomannide, followed by acylation. researchgate.net The solid catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net

The synthesis of related dianhydrohexitol esters has also been achieved through various catalytic systems. For example, palladium-catalyzed hydroxycarbonylation has been utilized in the synthesis of derivatives of 1,4:3,6-dianhydro-D-mannitol. clockss.orgresearchgate.net While not a direct esterification with oleic acid, these methods demonstrate the utility of metal catalysts in modifying the dianhydrohexitol structure.

Enzyme-Catalyzed Esterification for Regioselective Dioleate Formation

Enzymatic catalysis offers a milder and more selective alternative to traditional chemical methods for ester synthesis. Lipases, in particular, are widely used for their ability to catalyze esterification reactions with high regioselectivity under gentle conditions. This is particularly advantageous when dealing with polyol substrates like Dianhydro-D-mannitol, where selective esterification of specific hydroxyl groups is desired.

While specific studies on the enzyme-catalyzed synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic esterification of sugar alcohols are well-established. For instance, lipases from Candida antarctica have been used in the enzymatic polymerization of D-glucitol with divinyl sebacate. us.es This demonstrates the potential for enzymes to facilitate reactions involving sugar-derived polyols. The enzymatic approach can avoid the need for protecting groups and harsh reaction conditions often associated with chemical synthesis. us.es

The regioselectivity of lipases can be influenced by the structure of the substrate and the reaction conditions. In the context of dianhydrohexitols, enzymatic degradation studies of polyesters derived from 1,4:3,6-dianhydro-D-glucitol have shown that preferential cleavage occurs at a specific position on the dianhydrohexitol moiety, indicating enzymatic selectivity. acs.org This suggests that a similar selective approach could be applied to the synthesis of this compound, potentially allowing for the controlled formation of the desired diester isomer.

Exploration of Solvent-Free and Supercritical Fluid Methodologies in Oleate (B1233923) Synthesis

Solvent-free and supercritical fluid methodologies are gaining traction as green and efficient alternatives for chemical synthesis. Solvent-free, or neat, reactions minimize waste and can lead to higher reaction rates due to increased reactant concentration. As mentioned previously, the synthesis of isomannide fatty acid monoesters has been successfully carried out under solvent-free conditions using a solid acid catalyst. researchgate.net This approach simplifies the purification process and reduces the environmental impact of the synthesis.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer unique properties as reaction media. They are non-toxic, non-flammable, and their solvent properties can be tuned by adjusting pressure and temperature. Research has shown that enzymatic kinetic resolutions can be effectively performed in supercritical CO2. researchgate.net While not directly focused on this compound, these studies highlight the potential of supercritical fluids as a medium for enzymatic reactions involving sugar derivatives. The use of scCO2 can enhance reaction rates and selectivity in some cases. researchgate.net

Precursor Synthesis: Dianhydro-D-mannitol from D-Mannitol and Carbohydrate Feedstocks

Dianhydro-D-mannitol, also known as isomannide, is a key precursor for the synthesis of its dioleate derivative. clockss.orgwikipedia.org It is a dianhydrohexitol, a class of heterocyclic compounds derived from the double dehydration of hexitols like D-mannitol. wikipedia.org

Dehydration Processes from D-Mannitol

The primary method for producing Dianhydro-D-mannitol is through the intramolecular dehydration of D-mannitol. rsc.org This process involves the removal of two water molecules from the D-mannitol molecule, leading to the formation of a rigid, bicyclic furan (B31954) structure. clockss.org

The dehydration can be carried out in high-temperature water without the addition of acid catalysts. rsc.org For instance, heating an aqueous solution of D-mannitol at temperatures between 523–573 K results in the formation of isomannide. rsc.org The reaction proceeds through the formation of monoanhydro intermediates, such as 1,4-anhydro-D-mannitol. rsc.org

Acid catalysts, such as sulfuric acid or solid acid catalysts like Hβ zeolite, can also be used to promote the dehydration of D-mannitol. acs.orgresearchgate.net The use of Hβ zeolite has been shown to provide high selectivity and catalytic activity for the production of isomannide, with yields reaching up to 63%. acs.org The catalyst's microporous structure is believed to favor the formation of the desired 1,4-dehydration product. acs.org

Table 1: Catalyst Performance in Mannitol Dehydration to Isomannide

| Catalyst | Temperature (°C) | Reaction Time (h) | Isomannide Yield (%) | Reference |

|---|---|---|---|---|

| Hβ Zeolite (optimized Si/Al ratio) | Not specified | Not specified | 63 | acs.org |

| Sulfuric Acid | 104 | 172 | 64 (with 27% 1,4-sorbitan) | researchgate.net |

| High-Temperature Water (no catalyst) | 250-300 | Not specified | Not specified | rsc.org |

Bio-based Feedstock Conversion Routes to D-Mannitol Precursors

D-mannitol itself is a sugar alcohol that can be produced from various renewable carbohydrate feedstocks. wikipedia.org The most common industrial method involves the hydrogenation of fructose (B13574). wikipedia.orgmdpi.com

Fructose can be obtained from the hydrolysis of sucrose (B13894) or from high-fructose corn syrup (HFCS), which is derived from starch. wikipedia.orgresearchgate.net The hydrogenation of fructose over a nickel catalyst yields a mixture of D-mannitol and its isomer, D-sorbitol. wikipedia.orgmdpi.com The yield of D-mannitol can be influenced by the purity of the fructose and the reaction conditions. conicet.gov.arresearchgate.net

Table 2: D-Mannitol Production from Fructose Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | D-Mannitol Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Fructose/Glucose Syrup | 120-160 | 70-140 | ~25-30 | researchgate.netresearchgate.net |

| Copper on Silica | D-Glucose | Not specified | Not specified | Not specified | researchgate.net |

| Copper Nanoparticles on SiO2 | D-Fructose | Not specified | Not specified | ~78-80 (selectivity) | conicet.gov.ar |

Biological routes for D-mannitol production are also being explored as a more sustainable alternative to chemical hydrogenation. mdpi.comresearchgate.net Fermentation processes using various microorganisms, including lactic acid bacteria and yeasts, can convert fructose or glucose into D-mannitol with high yields. mdpi.comresearchgate.netnih.gov For example, certain strains of Lactobacillus can produce D-mannitol from fructose. researchgate.net Additionally, enzymatic processes using mannitol dehydrogenase for the conversion of fructose, coupled with a cofactor regeneration system, have shown promising results for efficient D-mannitol synthesis. nih.gov

Optimization of Reaction Parameters for Enhanced Chemical Purity and Yield in Diester Synthesis

The synthesis of this compound, a diester derived from the renewable resource D-mannitol, involves an esterification or transesterification reaction. The efficiency, yield, and purity of the final product are critically dependent on the careful optimization of several key reaction parameters. Research into analogous compounds, such as isosorbide (B1672297) diesters, provides significant insights into the optimization strategies applicable to this compound synthesis. researchgate.netnih.gov The primary goal is to maximize the formation of the desired diester while minimizing the presence of monoesters, unreacted starting materials, and byproducts from side reactions.

The main synthetic routes involve either direct esterification of Dianhydro-D-mannitol (isomannide) with oleic acid or transesterification with a fatty acid ester like methyl oleate. Both chemical and enzymatic catalysts are employed to facilitate this conversion. researchgate.netacs.org Optimization strategies focus on parameters such as catalyst selection and concentration, temperature, substrate molar ratio, and reaction time.

Influence of Catalyst

The choice of catalyst is fundamental to the synthesis of dianhydrohexitol diesters. Both chemical and enzymatic catalysts have been effectively utilized.

Enzymatic Catalysis: Immobilized lipases are widely favored for their high selectivity and operation under milder conditions, which reduces the formation of degradation products and color impurities. mdpi.com Novozym 435, an immobilized lipase (B570770) B from Candida antarctica (CALB), is a prominent catalyst in this field due to its thermal stability and effectiveness in non-aqueous, solvent-free systems. researchgate.netmdpi.com Studies on the synthesis of the related isosorbide monoricinoleate showed that catalyst concentration directly impacts product yield. nih.gov For instance, optimizing the Novozym 435 concentration was crucial for maximizing the yield of neopentyl glycol dilaurate, a branched-chain diester, with an optimal concentration found to be 3.75% (w/w). mdpi.com Increasing catalyst loading generally accelerates the reaction rate, but beyond an optimal point, it may not significantly improve yield and adds to the process cost.

Chemical Catalysis: Traditional chemical catalysts, such as acid catalysts, can be used for the esterification of Dianhydro-D-mannitol. One study on the synthesis of isomannide monoesters identified carbon acid as an effective catalyst at a concentration of 20 wt% of mannitol. researchgate.net For the synthesis of isosorbide-based plasticizers, a titanium catalyst, Ti(OBu)4, was used effectively at high temperatures. researchgate.net While often requiring more forcing conditions (e.g., higher temperatures), chemical catalysts can be a cost-effective alternative.

Effect of Temperature

Temperature is a critical parameter that influences both the reaction rate and the stability of the reactants and catalyst.

In Enzymatic Synthesis: Lipase activity is highly temperature-dependent. Generally, increasing the temperature enhances the reaction rate. However, excessively high temperatures can lead to thermal denaturation of the enzyme, causing a loss of catalytic activity. mdpi.com For the lipase-catalyzed synthesis of isosorbide monoricinoleate, temperature was identified as the most effective parameter, with an optimal temperature of 63°C yielding 93% monoester. nih.gov In another study on a branched-chain diester using Novozym 435, 80°C was selected as the optimum temperature, balancing reaction speed with enzyme stability. mdpi.com For many lipase-catalyzed reactions, the optimal range is typically between 50°C and 80°C. researchgate.netmdpi.com

In Chemical Synthesis: Chemical esterification processes are often performed at much higher temperatures to achieve reasonable reaction rates. The synthesis of isomannide monoesters was optimized at 180°C. researchgate.net Similarly, the optimal degree of isosorbide esterification with a fatty acid was achieved at 220°C. researchgate.net At these elevated temperatures, the risk of side reactions, such as dehydration and polymerization, increases, which can affect the purity and color of the final product.

Impact of Substrate Molar Ratio

The molar ratio of Dianhydro-D-mannitol to the oleic acid source is a key determinant in the distribution of monoester and diester products. To favor the formation of the dioleate, an excess of the fatty acid is typically used. This shifts the reaction equilibrium toward the formation of the fully substituted diester. In the synthesis of isomannide monoesters, a fatty acid to mannitol mole ratio of 1:1.5 was used to target the mono-substituted product. researchgate.net For diester synthesis, this ratio would be inverted, with a molar excess of the oleic acid component. The precise ratio is a balance between driving the reaction to completion and the economic and practical considerations of separating the excess fatty acid from the product mixture.

Role of Reaction Time and Environment

The reaction time must be sufficient to achieve high conversion to the desired diester. Reaction progress is typically monitored over time to identify the point at which the yield plateaus. For the synthesis of isosorbide monoricinoleate, a reaction time of 2 hours was optimal under specific conditions. nih.gov In another process, a 6-hour reaction time was found to be optimal for achieving a high degree of esterification. researchgate.net

The reaction environment, particularly the removal of byproducts, is crucial. In direct esterification, water is produced, while in transesterification, an alcohol (e.g., methanol) is generated. The presence of these byproducts can lead to a reversible reaction, limiting the final yield. google.com To overcome this, reactions are often conducted under vacuum or with azeotropic distillation to continuously remove the byproduct, thereby driving the reaction toward the product side. researchgate.net Solvent-free systems are increasingly preferred as they represent a greener chemical process, reducing solvent waste and simplifying product purification. nih.govmdpi.com

Detailed Research Findings

The optimization of reaction parameters is often achieved using statistical methods like Response Surface Methodology (RSM), which allows for the evaluation of multiple variables simultaneously.

A study on the enzymatic synthesis of isosorbide monoricinoleate provides a clear example of this optimization process.

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 60 - 80 | 63 | Identified as the most significant factor affecting yield. |

| Catalyst Conc. (% wt) | 2.2 - 7.8 | 6.2 | Significant, but secondary to temperature. |

| Reaction Time (h) | Kept constant at 2 hours for the optimization study. |

Optimized Yields at 2 hours:

Another study focused on the solvent-free synthesis of a branched-chain diester (NPGDL) using two different lipases, highlighting how optimal conditions vary with the choice of catalyst.

| Catalyst | Optimal Temp. (°C) | Optimal Conc. (% w/w) | Conversion (after 24h) | Process Productivity (kg/L·h) |

|---|---|---|---|---|

| Novozym 40086 (Rml) | 60 | 7.5 | ≥ 90% | 0.105 |

| Novozym 435 (CalB) | 80 | 3.75 | ≥ 90% | 0.169 |

These findings demonstrate that a systematic approach to optimizing reaction parameters is essential for achieving high purity and yield in the synthesis of diesters like this compound. The principles derived from these analogous systems provide a robust framework for developing an efficient and economically viable manufacturing process.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Dianhydro D Mannitol Dioleate

Spectroscopic Methods for Molecular Structure Confirmation and Functional Group Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of Dianhydro-D-mannitol dioleate by providing information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure. For isosorbide (B1672297) dioleate, a common isomer of this compound, ¹H NMR and ¹³C NMR spectra provide precise information. The ¹H NMR spectrum of isosorbide dioleate shows characteristic signals for the protons in the isosorbide core and the oleate (B1233923) chains. rsc.org For instance, the olefinic protons of the oleate's double bond typically resonate around 5.4 ppm. rsc.org The protons on the fused furan (B31954) rings of the isosorbide moiety appear at distinct chemical shifts, such as signals around 5.1 ppm, 4.8 ppm, and 4.5 ppm. rsc.org The ¹³C NMR spectra are also used to confirm the structure, with distinct peaks for the carbons in the isosorbide/isomannide (B1205973) headgroups appearing between 60 and 90 ppm. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule. The FTIR spectrum of this compound prominently features a strong absorption band around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester groups. researchgate.netresearchgate.net Another significant band can be observed corresponding to the =C-H stretching of the unsaturated fatty acid chain. The presence of the C-O-C stretching of the ether groups in the dianhydro-D-mannitol core is also expected, typically in the 1200-1000 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment. rsc.orgoup.com For example, GC-MS analysis can be used to identify and quantify the components in a reaction mixture after esterification. mdpi.comsemanticscholar.org

| Spectroscopic Technique | Key Findings for this compound (Isosorbide Dioleate as example) | Typical Spectral Data |

| ¹H NMR | Confirms the presence of protons on the dianhydro-D-mannitol core and the oleate chains. | Olefinic protons (~5.4 ppm), Ester-adjacent protons on the ring (~5.1, 4.8, 4.5 ppm), Methylene and methyl groups of the fatty acid chain. rsc.org |

| ¹³C NMR | Identifies all unique carbon atoms, including carbonyl carbons and carbons of the bicyclic core. | Carbonyl carbons, Olefinic carbons, Carbons of the isosorbide/isomannide core (60-90 ppm). researchgate.net |

| FTIR | Identifies key functional groups. | C=O stretch (~1740 cm⁻¹), C-O-C stretch (1200-1000 cm⁻¹). researchgate.netresearchgate.net |

Chromatographic Techniques for Separation, Identification, and Purity Determination

Chromatographic methods are essential for separating this compound from unreacted starting materials, by-products, and other impurities, thereby allowing for its accurate identification and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A reversed-phase HPLC (RP-HPLC) method, often using a C18 column, can effectively separate the dioleate from monoesters and unreacted fatty acids. oup.comrsc.org Detection is commonly performed using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a strong chromophore for UV detection. ingentaconnect.comresearchgate.net HPLC can separate complex mixtures, such as those found in polysorbate 80, which can contain polyoxyethylene isosorbide dioleate. rsc.orgrsc.org The retention time in RP-HPLC increases with the number of esterified oleic acid groups due to increased hydrophobicity. rsc.org

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is also a valuable tool. For the analysis of a high molecular weight compound like this compound, high-temperature capillary columns are used. mdpi.com GC can effectively separate isomers and quantify residual starting materials like oleic acid. rsc.orgresearchgate.net For instance, GC analysis has been used to monitor the esterification of isosorbide, showing the progression from starting material to monoester and finally to the diester product. researchgate.net

| Chromatographic Technique | Application | Typical Conditions | Information Obtained |

| HPLC-ELSD/CAD/MS | Purity determination and quantification of non-volatile components. | Column: C18; Mobile Phase: Acetonitrile/Water gradient. oup.com | Separation of dioleate, monooleate, and free oleic acid. rsc.orgcasss.org Purity level assessment. |

| GC-FID/MS | Purity analysis, identification of volatile impurities, and isomeric separation. | Column: High-temperature capillary column (e.g., DB-5HT, HP-5); Detector: FID or MS. rsc.orgmdpi.com | Quantification of product and residual reactants. researchgate.net Identification of by-products. |

Stereochemical Analysis and Chiral Purity Assessment Methodologies

The dianhydro-D-mannitol core contains multiple chiral centers, leading to the possibility of different stereoisomers. The primary starting material, D-mannitol, is converted to 1,4:3,6-dianhydro-D-mannitol (isosorbide), but other isomers like dianhydro-D-glucitol and dianhydro-L-iditol can also be involved in related syntheses. acs.orgcdnsciencepub.com The stereochemistry of the bicyclic core is critical as it influences the material's final properties. acs.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most direct method for assessing chiral purity. By using a chiral stationary phase, it is possible to separate the different stereoisomers of this compound or its derivatives. core.ac.uk This technique is critical for confirming that the desired stereoisomer is the predominant species and for quantifying any enantiomeric or diastereomeric impurities.

The stereochemistry of dianhydrohexitol derivatives has been a subject of study for decades, with configurations being assigned based on reaction pathways and spectroscopic analysis. acs.org For example, the stereochemistry of nitrate (B79036) esters on an isosorbide core was determined using infrared spectroscopy, where the stretching frequencies were indicative of an endo or exo configuration. cdnsciencepub.com

NMR spectroscopy , particularly 2D-NMR techniques, can also be used for stereochemical analysis. By creating chiral derivatives of isosorbide, it's possible to use them as chiral solvating agents to determine the enantiomeric purity of other compounds via NMR, demonstrating the well-defined stereochemistry of the isosorbide platform. acs.orgnih.gov This principle can be reciprocally applied to analyze the stereochemistry of the dianhydro-D-mannitol esters themselves. The synthesis of compounds with specific stereochemistry, such as those derived from isosorbide and cinnamic acid, further highlights the importance of controlling and verifying the stereoisomeric form. researchgate.net

| Analytical Method | Purpose in Stereochemical Analysis | Key Insights |

| Chiral HPLC | Separation and quantification of stereoisomers. | Determines the enantiomeric and diastereomeric purity. core.ac.uk |

| Infrared Spectroscopy | Assignment of substituent configuration (endo vs. exo). | Characteristic frequencies can correlate to the stereochemical orientation of functional groups. cdnsciencepub.com |

| NMR Spectroscopy | Confirmation of relative stereochemistry and enantiomeric purity assessment. | Can be used with chiral derivatizing agents or solvating agents to resolve signals of different enantiomers. acs.orgnih.gov |

Chemical Reactivity and Functionalization Strategies of Dianhydro D Mannitol Dioleate

Reactivity Profiles of Ester Linkages and Olefinic Double Bonds

The chemical behavior of Dianhydro-D-mannitol dioleate is a composite of the individual reactivities of its constituent functional groups. The ester and olefinic groups exhibit orthogonal reactivity under many conditions, allowing for selective chemical transformations.

Ester Linkages: The two ester groups are susceptible to nucleophilic acyl substitution. Their most significant reaction is hydrolysis (saponification), which can be catalyzed by either acid or base. Under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), the reaction is irreversible and yields isosorbide (B1672297) and the corresponding carboxylate salt of oleic acid (a soap). Acid-catalyzed hydrolysis is an equilibrium process that regenerates isosorbide and oleic acid. These linkages can also undergo transesterification in the presence of another alcohol and a suitable catalyst (e.g., sodium methoxide, titanium alkoxides, or enzymatic catalysts like lipases), enabling the exchange of the oleate (B1233923) chains for other acyl groups or the formation of different alkyl esters of oleic acid.

Olefinic Double Bonds: The cis-configured carbon-carbon double bond in each oleate chain is an electron-rich site, making it highly susceptible to electrophilic addition reactions. This functionality is the primary target for modifications that alter the properties of the fatty acid tails. Key reactions include:

Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) saturates the double bonds, converting the oleate moieties into stearate (B1226849) moieties. This transformation results in the formation of Dianhydro-D-mannitol distearate, a fully saturated analogue with a significantly higher melting point and greater oxidative stability.

Epoxidation: The double bonds can be readily converted into oxirane (epoxide) rings using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through catalyzed reactions with hydrogen peroxide. The resulting Dianhydro-D-mannitol diepoxy-stearate is a valuable intermediate for thermoset polymer synthesis, as the epoxide rings can undergo ring-opening reactions with nucleophiles like amines or anhydrides.

Ozonolysis: This reaction cleaves the double bond, and the nature of the final products depends on the workup conditions. Reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes (nonanal and aldehyde-esters of isosorbide), while oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids (pelargonic acid and azelaic acid derivatives).

The following table summarizes the distinct reactivity profiles of the key functional groups.

Interactive Table: Reactivity Comparison of Functional Groups

| Functional Group | Typical Reaction Type | Common Reagents & Conditions | Primary Product(s) |

| Ester Linkage | Hydrolysis (Saponification) | NaOH or KOH, H₂O/EtOH, heat | Isosorbide + Sodium/Potassium Oleate |

| Ester Linkage | Transesterification | R'-OH, Acid/Base or Enzyme Catalyst | Isosorbide + Oleic Acid Ester (R'-oleate) |

| Ester Linkage | Reduction | LiAlH₄, THF | Isosorbide + Oleyl Alcohol |

| Olefinic Double Bond | Hydrogenation | H₂, Pd/C or Ni catalyst | Dianhydro-D-mannitol distearate |

| Olefinic Double Bond | Epoxidation | m-CPBA or H₂O₂/Formic Acid | Dianhydro-D-mannitol diepoxy-stearate |

| Olefinic Double Bond | Dihydroxylation | Cold, dilute KMnO₄ or OsO₄/NMO | Dianhydro-D-mannitol di(9,10-dihydroxystearate) |

| Olefinic Double Bond | Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or Me₂S | Aldehyde derivatives |

Targeted Functional Group Transformations and Derivatization Routes

Building upon the fundamental reactivity, specific derivatization routes can be employed to synthesize new molecules with tailored properties. These transformations are often designed to introduce new functionalities or to prepare monomers for polymerization.

Synthesis of Polyols: The olefinic double bonds can be converted into diol functionalities via dihydroxylation. This is commonly achieved using osmium tetroxide (in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or potassium permanganate (B83412) under cold, alkaline conditions. This transformation yields Dianhydro-D-mannitol di(9,10-dihydroxystearate) , a molecule with six hydroxyl groups (two on the isosorbide core and four on the fatty acid chains). Such polyols are valuable building blocks for polyurethanes and polyesters.

Thiol-ene "Click" Chemistry: The double bonds are excellent substrates for thiol-ene reactions. Under radical initiation (photo- or thermal), a thiol (R-SH) can add across the double bond with high efficiency and selectivity. This "click" reaction is a powerful tool for grafting various functional groups onto the molecule by choosing a thiol with the desired functionality (e.g., a mercaptosilane for surface attachment or a mercaptoethanol to introduce additional hydroxyl groups).

Metathesis Polymerization: this compound can act as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. In the presence of a Grubbs' or other ruthenium-based metathesis catalyst, the molecule can undergo self-metathesis, linking multiple units together to form an unsaturated polyester (B1180765) and eliminating a small internal olefin molecule (2-octadecene). This route provides direct access to high-molecular-weight, bio-based polymers.

Aminolysis of Esters: While less common for structural modification, the ester linkages can be targeted. Reaction with an excess of a primary or secondary amine at elevated temperatures can lead to aminolysis, cleaving the ester bonds to form isosorbide and the corresponding oleamide. This route can be used to produce bio-based non-ionic or cationic surfactants, depending on the structure of the amine used.

The table below outlines key derivatization strategies.

Interactive Table: Derivatization Routes for this compound

| Transformation Strategy | Target Group | Key Reagents/Catalyst | Resulting Derivative Class / Application |

| Polyol Synthesis | Olefinic Double Bond | OsO₄/NMO or cold KMnO₄ | High-functionality polyols for polyurethanes |

| Epoxidation/Curing | Olefinic Double Bond | Peroxy acids (e.g., m-CPBA) | Diepoxide monomers for thermoset resins |

| ADMET Polymerization | Olefinic Double Bond | Grubbs' Catalyst (Ru-based) | Unsaturated polyesters |

| Thiol-ene Addition | Olefinic Double Bond | Functional Thiol (R-SH) + Photoinitiator | Functionalized materials, surface modification |

| Reductive Cleavage | Ester Linkage | Lithium Aluminum Hydride (LiAlH₄) | Diols (Isosorbide + Oleyl Alcohol) |

Approaches to Regioselective and Stereoselective Chemical Modifications

Achieving selectivity in the chemical modification of this compound presents a sophisticated challenge, primarily concerning the reactions at the C=C double bonds. The inherent chirality of the isosorbide core offers a potential handle for stereocontrol.

Regioselectivity: In the symmetrical this compound molecule, the two oleate chains are chemically identical. Therefore, regioselectivity between the two chains is not a factor. However, achieving mono-functionalization versus di-functionalization is a statistical challenge governed by stoichiometry. By using a substoichiometric amount of a reagent (e.g., <1 equivalent), it is possible to obtain a mixture rich in the mono-reacted product, which can then be separated chromatographically.

Regioselectivity within the fatty acid chain is also a key consideration. For instance, hydroboration-oxidation of the double bond proceeds with anti-Markovnikov selectivity, placing a hydroxyl group preferentially at the C-10 position. In contrast, acid-catalyzed hydration would favor placing the hydroxyl at the C-9 position (Markovnikov selectivity), though this reaction is often complicated by carbocation rearrangements.

Stereoselectivity: The fixed, chiral structure of the 1,4:3,6-dianhydro-D-mannitol core can exert stereochemical influence on reactions occurring on the flexible oleate chains, a phenomenon known as substrate-controlled diastereoselectivity. Although the chiral centers are separated from the reactive double bond by a nine-carbon aliphatic spacer, which significantly dampens this effect, it cannot be entirely discounted, especially in intramolecular reactions or with sterically demanding catalytic systems.

More powerful stereocontrol is achieved through reagent-controlled asymmetric synthesis:

Asymmetric Dihydroxylation (AD): The Sharpless Asymmetric Dihydroxylation is a premier method for achieving high stereoselectivity. Using the cis-alkene of the oleate chain as a substrate, the AD-mix-α and AD-mix-β catalyst systems can deliver two hydroxyl groups to a specific face of the double bond. For example, AD-mix-β would preferentially yield the (9R, 10S)-diol, while AD-mix-α would yield the enantiomeric (9S, 10R)-diol. Since the starting material is chiral, this process results in the formation of specific diastereomers.

Asymmetric Epoxidation: While the Sharpless Asymmetric Epoxidation is designed for allylic alcohols, other systems like Jacobsen-Katsuki epoxidation or Shi epoxidation (using a chiral ketone catalyst) can be employed for the enantioselective or diastereoselective epoxidation of unfunctionalized alkenes like those in the oleate chains. The chiral catalyst creates a chiral environment around the double bond, directing the oxidant to one face preferentially, leading to an excess of one epoxide diastereomer.

Enzymatic catalysis offers another powerful route to both regio- and stereoselectivity. Lipases can selectively hydrolyze or transesterify esters, and other enzymes like epoxidases or hydratases can modify the double bond with near-perfect control, often unachievable through traditional chemical methods.

Interactive Table: Selective Modification Approaches

| Selective Approach | Reaction Type | Key Features / Catalyst System | Stereochemical/Regiochemical Outcome |

| Stoichiometric Control | Any (e.g., Epoxidation) | Use of <1.0 equivalent of reagent | Favors mono-functionalized product over di-functionalized |

| Hydroboration-Oxidation | Hydroxylation | 1. BH₃•THF; 2. H₂O₂, NaOH | Anti-Markovnikov regioselectivity (OH at C-10) |

| Asymmetric Dihydroxylation | Dihydroxylation | Sharpless AD-mix-α or AD-mix-β | High diastereoselectivity; formation of specific syn-diol diastereomers |

| Asymmetric Epoxidation | Epoxidation | Jacobsen or Shi catalyst | High diastereoselectivity; formation of a specific epoxide diastereomer |

| Enzymatic Catalysis | Hydrolysis/Epoxidation | Lipases, Epoxidases | Potentially high regio- and stereoselectivity under mild conditions |

Role of Dianhydro D Mannitol Dioleate in Macromolecular Science and Polymer Engineering

Integration as a Bio-based Monomer in Polymer Synthesis

The utility of Dianhydro-D-mannitol dioleate as a monomer stems from its diol functionality, which allows it to be incorporated into various polymer backbones through established polymerization techniques. This bio-derived monomer serves as a sustainable alternative to petroleum-based counterparts, contributing to the development of greener polymer materials.

This compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The ester linkages are formed between the hydroxyl groups of the Dianhydro-D-mannitol core and the carboxyl groups of the co-monomer. The long, unsaturated oleate (B1233923) chains become pendant groups along the polyester (B1180765) backbone. These side chains can influence the polymer's flexibility, solubility, and potential for post-polymerization modification. The synthesis of such polyesters often involves catalysts and specific reaction conditions to achieve high molecular weights and desired material properties.

The versatility of this compound extends to its use in copolymerization reactions. It can be integrated with other diols and dicarboxylic acids to create random or block copolyesters. This approach allows for the fine-tuning of properties such as glass transition temperature, crystallinity, and mechanical strength. For instance, copolymerizing with a more rigid diol can enhance the thermal stability of the resulting polyester.

Furthermore, the hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. The rigid bicyclic structure of the Dianhydro-D-mannitol unit can contribute to the hard segments of the polyurethane, while the flexible oleate chains can act as soft segments. This dual role allows for the design of polyurethanes with a wide range of mechanical properties, from rigid plastics to flexible elastomers.

Influence of this compound Moieties on Polymer Microstructure and Chain Conformation

The long oleate side chains further contribute to this effect by increasing the free volume between polymer chains. This increased spacing can enhance polymer chain mobility, resulting in a lower glass transition temperature and increased flexibility. The presence of the double bonds in the oleate chains also offers sites for cross-linking or other chemical modifications, which can be used to further tailor the material's properties. The separation of different oligomers within a polymer can be analyzed using techniques like supercritical fluid chromatography. researchgate.net

Design of Advanced Polymer Systems Incorporating Dioleate Functionality (e.g., Hyperbranched Polymers, Dendritic Structures)

The unique structure of this compound makes it a suitable building block for more complex, non-linear polymer architectures such as hyperbranched polymers and dendritic structures. For example, the two hydroxyl groups can act as branching points in a polymerization reaction. By carefully selecting co-monomers with more than two reactive sites, highly branched structures can be created.

These advanced polymer systems often exhibit unique properties compared to their linear analogs, including lower viscosity in solution and in the melt, higher solubility, and a high density of functional groups at the periphery. The oleate chains in these structures can encapsulate small molecules, making them interesting candidates for drug delivery or encapsulation applications. The synthesis of dendritic polymers using lipase-catalyzed reactions has been explored, offering an enzymatic route to these complex architectures. mdpi.com

Mechanistic Studies of Biodegradation in Polymers Incorporating this compound Derivatives

Polymers derived from this compound are of particular interest for their potential biodegradability, a crucial aspect for developing environmentally friendly materials. The ester linkages in polyesters and the urethane (B1682113) linkages in polyurethanes containing this monomer can be susceptible to hydrolysis.

Applications in Surfactant Chemistry and Colloid Science

Formulation and Stabilization of Emulsions and Dispersions

The primary application of Dianhydro-D-mannitol dioleate in colloid science is as an emulsifier and stabilizer for emulsions and dispersions. Its amphiphilic nature allows it to adsorb at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable droplets.

The two oleate (B1233923) ester groups provide strong anchoring in the oil phase, while the more polar dianhydro-D-mannitol head group resides in the aqueous phase, creating a protective barrier around the dispersed droplets. This steric hindrance prevents the droplets from coalescing, thereby enhancing the long-term stability of the emulsion. The effectiveness of this compound in stabilizing emulsions is influenced by factors such as its concentration, the oil-to-water ratio, and the presence of other formulation components.

Research on related isosorbide (B1672297) diesters has demonstrated their utility as emulsifiers in cosmetic and other formulations. wikipedia.org These esters are particularly effective in creating water-in-oil (W/O) emulsions, where their significant lipophilicity favors the curvature of the interface towards the water phase.

A summary of the emulsion-stabilizing properties of analogous isosorbide diesters is presented in the table below.

| Property | Description |

| Emulsion Type | Primarily Water-in-Oil (W/O) |

| Stabilization Mechanism | Steric Hindrance |

| Key Structural Feature | Two long-chain fatty acid esters |

| Application Areas | Cosmetics, Personal Care |

Analysis of Interfacial Activity and Micellization Behavior

The interfacial activity of this compound is a key determinant of its performance as a surfactant. When introduced into a two-phase system, the molecules orient themselves at the interface, leading to a significant reduction in interfacial tension. The extent of this reduction is a measure of the surfactant's efficiency.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk phase self-assemble into organized aggregates called micelles. In the case of this compound in an aqueous environment, the hydrophobic oleate tails would form the core of the micelle, shielded from the water by the hydrophilic dianhydro-D-mannitol head groups. The CMC is a critical parameter, as it indicates the minimum concentration required for the surfactant to exert its maximum effect on surface tension and to form micelles, which can solubilize otherwise insoluble substances.

| Parameter | Expected Behavior |

| Interfacial Tension Reduction | Significant |

| Critical Micelle Concentration (CMC) | Expected to be low due to high lipophilicity |

| Micelle Structure (in water) | Hydrophobic core (oleate chains), hydrophilic shell (dianhydro-D-mannitol) |

Development as a Nonionic Surfactant in Specialized Chemical Formulations

The bio-based origin and favorable properties of this compound make it an attractive candidate for development as a nonionic surfactant in specialized chemical formulations. Its nonionic character ensures compatibility with a wide range of other ingredients, including anionic, cationic, and other nonionic surfactants, as well as with electrolytes.

Esterification of isosorbide, a stereoisomer of dianhydro-D-mannitol, with fatty acids is a known route to producing surfactants. wikipedia.org The resulting diesters are utilized as dispersants for pigments and as emulsifiers in cosmetics. wikipedia.org This established application for a closely related compound underscores the potential of this compound in similar roles.

The development of this compound aligns with the growing demand for sustainable and biodegradable materials in the chemical industry. Its derivation from plant-based sugars and fatty acids presents a greener alternative to petroleum-based surfactants. Further research and development are likely to expand its applications in areas such as green solvents, agricultural formulations, and bio-based lubricants.

Biocatalytic and Sustainable Chemistry Approaches for Dianhydro D Mannitol Dioleate Production and Utilization

Enzymatic Catalysis in Diester Synthesis and Subsequent Polymerization: Efficiency and Selectivity Considerations

The synthesis of dianhydro-D-mannitol dioleate and its subsequent polymerization can be significantly enhanced through the use of enzymatic catalysis. Enzymes offer high selectivity and efficiency under mild reaction conditions, presenting a greener alternative to conventional chemical catalysis.

The initial step often involves the production of the precursor, D-mannitol, which can be efficiently synthesized from D-fructose using enzymatic processes. Mannitol (B672) dehydrogenase (MDH) is a key enzyme in this conversion. For instance, a two-enzyme cascade system co-expressing mannitol dehydrogenase and glucose dehydrogenase has been developed for the efficient synthesis of D-mannitol, achieving a molar conversion rate of 81.9%. nih.gov In another optimized process using recombinant mannitol dehydrogenase from Pseudomonas fluorescens, a D-mannitol productivity of 2.25 g/(L·h) was achieved with a final product concentration of 72 g/L. researchgate.net The regeneration of the necessary cofactor, NADH, is crucial for the economic viability of this process and has been successfully achieved using formate (B1220265) dehydrogenase, which converts formate to carbon dioxide. researchgate.netresearchgate.net

Following the production of D-mannitol, it is dehydrated to form 1,4:3,6-dianhydro-D-mannitol (isomannide). scbt.com The subsequent enzymatic esterification of isomannide (B1205973) with oleic acid to produce this compound is a key step. Lipases are commonly employed for this reaction due to their ability to catalyze ester synthesis in non-aqueous media. The efficiency and selectivity of this enzymatic esterification are influenced by several factors, including the choice of lipase (B570770), reaction medium, temperature, and the molar ratio of substrates. Research on similar isosorbide (B1672297) esters, such as isosorbide dicaprylate, has shown that using lipase in a solvent-free system can be highly effective, with the enzyme being recyclable up to 16 times while maintaining high diester yields. rsc.org

The enzymatic approach offers high regioselectivity, preferentially acylating specific hydroxyl groups of the dianhydro-D-mannitol molecule. This is a significant advantage over chemical methods, which often lead to a mixture of products.

Once synthesized, this compound can serve as a monomer for polymerization. While specific research on the enzymatic polymerization of this compound is emerging, related studies on isosorbide-based monomers provide valuable insights. researchgate.net Enzymatic polymerization, often utilizing lipases, can proceed under milder conditions compared to traditional methods, potentially leading to polymers with well-defined structures and properties.

Integration of Green Chemistry Principles into Synthetic Pathways of this compound

The production of this compound can be made more sustainable by integrating the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle.

Key Green Chemistry Principles Applied:

Use of Renewable Feedstocks: The entire synthetic pathway starts from D-mannitol, a sugar alcohol that can be derived from renewable biomass sources like starch and cellulose. researchgate.net This reduces reliance on finite fossil fuels.

Catalysis: The use of enzymes (biocatalysts) like mannitol dehydrogenase and lipases aligns with the principle of catalysis. nih.govrsc.org These catalysts are highly efficient, selective, and operate under mild conditions, reducing energy consumption and byproduct formation compared to conventional chemical catalysts.

Solvent-Free Reaction Conditions: The enzymatic synthesis of isosorbide esters, a process analogous to that of this compound, has been successfully demonstrated in solvent-free systems. rsc.org This eliminates the need for potentially harmful organic solvents, reducing waste and environmental impact.

Energy Efficiency: Enzymatic reactions typically occur at lower temperatures and pressures than their chemical counterparts, leading to significant energy savings. researchgate.net

Designing for Degradation: Bio-based products like this compound are often designed to be biodegradable, contributing to a circular economy and reducing plastic waste accumulation.

The synthesis of related bio-based plasticizers, such as isosorbide dioctoate, has been shown to be a viable and more environmentally friendly alternative to traditional phthalate (B1215562) plasticizers. researchgate.net Similarly, the development of waterborne pressure-sensitive adhesives using isosorbide-based monomers highlights the potential for creating sustainable products with improved environmental profiles. nih.gov

Life Cycle Assessment (LCA) Methodologies for Evaluating Bio-based Production Routes

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of bio-based products like this compound from "cradle-to-gate" or "cradle-to-grave". researchgate.net It provides a comprehensive analysis of the environmental impacts associated with all stages of a product's life.

For bio-based chemicals, LCA methodologies need to address specific challenges and considerations:

Biogenic Carbon Accounting: A key aspect is the accounting of biogenic carbon, which is the carbon absorbed from the atmosphere during biomass growth. ecomatters.nl Methodological choices in how this carbon is treated can significantly influence the LCA results. ecomatters.nl

Land Use Change: The cultivation of biomass for chemical production can lead to both direct and indirect land-use changes, which have implications for greenhouse gas emissions and biodiversity. researchgate.net These factors must be carefully quantified and included in the assessment.

Technology Immaturity: Many bio-based production technologies are still in the early stages of development. ecomatters.nl LCAs for these processes often rely on assumptions and modeled data, which introduces uncertainty into the results. ecomatters.nl

Recent efforts have focused on harmonizing LCA methodologies for bio-based products to ensure consistency and comparability. youtube.com The adoption of standardized frameworks, such as the Product Environmental Footprint (PEF), is encouraged to allow for meaningful comparisons between bio-based and fossil-based products. researchgate.net Studies have shown that many bio-based chemicals, when produced efficiently, can offer significant reductions in greenhouse gas emissions compared to their petrochemical counterparts. acs.org

A comprehensive LCA for this compound would involve a detailed inventory of all inputs (energy, raw materials) and outputs (emissions, waste) for each stage of its life cycle, from the cultivation of the biomass feedstock to the synthesis, use, and end-of-life of the final product. This would allow for the identification of environmental hotspots and opportunities for improvement in the production process.

Theoretical and Computational Chemistry Studies of Dianhydro D Mannitol Dioleate

Molecular Modeling and Conformational Analysis of the Diester Structure

Molecular mechanics and Density Functional Theory (DFT) are powerful tools to investigate the stable conformations of Dianhydro-D-mannitol dioleate. DFT studies on related Dianhydro-D-mannitol derivatives have shown that the fused furan (B31954) ring system is conformationally rigid. nih.gov For the dioleate derivative, the primary conformational flexibility arises from the rotation around the ester linkages and within the long oleate (B1233923) chains.

Computational models can predict the distribution of dihedral angles and the potential energy surface of the molecule, identifying low-energy conformers. These models would likely show that the bulky oleate chains adopt extended or folded conformations to minimize steric hindrance. The presence of the double bond in the oleate chain introduces a kink, further influencing the possible spatial arrangements. The interplay between the rigid bicyclic core and the flexible ester chains is a key determinant of the molecule's physical properties, such as its viscosity and thermal behavior.

Table 1: Predicted Conformational Parameters of this compound

| Parameter | Predicted Value/Description | Computational Method |

| Dihedral Angle (C-O-C=O) | Multiple low-energy rotational isomers | Molecular Mechanics (MMFF94) |

| Overall Molecular Shape | V-shaped core with flexible, extended or folded arms | DFT (B3LYP/6-31G*) |

| Intramolecular Interactions | van der Waals forces between oleate chains and the bicyclic core | DFT with dispersion correction |

Note: The data in this table is illustrative and based on typical findings for similar long-chain esters of dianhydrohexitols. Specific values would require dedicated computational studies on this compound.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry offers a window into the intricate mechanisms of the esterification reaction between Dianhydro-D-mannitol and oleic acid to form this compound. The esterification can proceed via different pathways, such as Fischer esterification or using more reactive derivatives like acid anhydrides or acid chlorides. rsc.org

DFT calculations can be employed to model the reaction coordinates and determine the transition state structures and activation energies for each step of the proposed mechanisms. For Fischer esterification, the calculations would typically model the protonation of the carboxylic acid, the nucleophilic attack by the hydroxyl group of Dianhydro-D-mannitol, the formation of the tetrahedral intermediate, and the subsequent elimination of a water molecule.

Studies on the esterification of similar dianhydrohexitols, like isosorbide (B1672297), have highlighted the different reactivity of the two hydroxyl groups. rsc.org In the case of Dianhydro-D-mannitol, both hydroxyl groups are in the exo position, which generally makes them more sterically accessible compared to the endo positions in its isomers, isosorbide and isoidide. nih.gov Computational models can quantify this reactivity difference by comparing the activation barriers for the esterification at each hydroxyl group. These calculations can also elucidate the role of catalysts, showing how they lower the activation energy by stabilizing transition states.

Table 2: Comparative Activation Energies for Dianhydrohexitol Esterification

| Reaction Step | Reactant | Catalyst | Calculated Activation Energy (kJ/mol) |

| First Esterification | Dianhydro-D-mannitol + Oleic Acid | H₂SO₄ | Predicted to be lower than endo-OH esterification |

| Second Esterification | Dianhydro-D-mannitol monooleate + Oleic Acid | H₂SO₄ | Predicted to be slightly higher due to steric hindrance |

| First Esterification | Isosorbide + Acetic Acid | p-TSA | ~60-70 |

| Second Esterification | Isosorbide monoacetate + Acetic Acid | p-TSA | ~70-80 |

Note: The values for this compound are predictive and for illustrative comparison. The data for isosorbide is based on published studies and serves as a reference. researchgate.net

Prediction of Structure-Reactivity and Structure-Performance Relationships at the Molecular Level

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the chemical structure of a molecule with its macroscopic properties and biological activities, respectively. nih.govnih.gov For this compound, QSPR studies can be developed to predict a range of performance-related properties.

By calculating a variety of molecular descriptors for this compound, such as topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies, molecular electrostatic potential), and steric parameters, it is possible to build mathematical models that link these descriptors to physical properties like boiling point, viscosity, and solubility. nih.gov These models are typically generated using statistical methods such as multiple linear regression or machine learning algorithms. researchgate.net

For instance, the flexibility and length of the dioleate chains, quantified by specific molecular descriptors, can be correlated with the compound's performance as a lubricant or a plasticizer. Similarly, descriptors related to the polarity and surface area of the molecule can be used to predict its behavior in formulations, such as its emulsifying properties or its interaction with other components.

While specific QSPR models for this compound are not yet widely published, the principles can be applied based on existing models for other esters. nih.gov Such in-silico predictions are invaluable for screening potential applications and for designing next-generation bio-based materials with tailored properties, reducing the need for extensive and time-consuming experimental work. The development of robust QSPR models represents a key step towards the targeted design of this compound derivatives for specific industrial applications. researchgate.net

Future Research Directions and Emerging Paradigms for Dianhydro D Mannitol Dioleate

Exploration of Novel Synthetic Pathways and Advanced Catalytic Systems

The conventional synthesis of Dianhydro-D-mannitol dioleate involves the esterification of isomannide (B1205973) with oleic acid. Future research is poised to move beyond traditional methods towards more sustainable and efficient synthetic strategies.

Novel Synthetic Pathways:

Enzymatic Catalysis: Lipase-catalyzed esterification of isomannide and its isomers with fatty acids, such as oleic acid, has been investigated. rsc.org This approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and the formation of byproducts. Future work could focus on identifying more robust and recyclable enzyme systems to enhance the economic viability of this green pathway.

One-Pot Dehydration-Esterification: A promising avenue is the direct conversion of D-mannitol to this compound in a one-pot reaction. This would involve the in-situ dehydration of mannitol (B672) to isomannide, immediately followed by esterification. researchgate.net Such a process would streamline production, minimize waste, and reduce operational costs.

Advanced Catalytic Systems:

Heterogeneous Acid Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts like p-toluenesulfonic acid, research into solid acid catalysts is critical. fau.de Zeolites, such as H-beta, and sulfonated silica-coated magnetic nanoparticles (e.g., TiFe₂O₄@SiO₂–SO₃H) have shown promise in esterification reactions, offering ease of recovery and reusability. rsc.orgnih.gov

Organocatalysis: The exploration of metal-free organocatalysts for the esterification of isomannide could provide a more sustainable and less toxic alternative to metal-based catalysts.

| Synthetic Route | Catalyst | Advantages | Challenges | Reference(s) |

| Fischer Esterification | Homogeneous (e.g., p-TSA) or Heterogeneous (e.g., Zeolite) | Well-established, uses organic acid directly | Long reaction times, catalyst separation (for homogeneous) | rsc.orgfau.de |

| Acid Anhydride (B1165640) Route | None required | Faster reaction, no catalyst needed | Energy-intensive anhydride production | rsc.org |

| Enzymatic Esterification | Lipase (B570770) | High selectivity, mild conditions, green | Higher cost of enzymes, longer reaction times | rsc.org |

Rational Design of Materials with Tailored Functionality and Performance

The unique structure of this compound, with its rigid bicyclic core and flexible fatty acid chains, makes it a versatile building block for a range of materials. Future research will focus on the rational design of these materials to achieve specific functionalities.

Bio-based Plasticizers:

this compound and its analogues are being explored as bio-based plasticizers for polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). researchgate.netnih.gov By varying the length and degree of unsaturation of the fatty acid chains, the plasticizing efficiency, compatibility with the polymer matrix, and thermal properties of the resulting material can be precisely tuned. For instance, isosorbide (B1672297) diesters with longer alkyl chains have been synthesized and their plasticizing effects on PVC have been evaluated. researchgate.net

Polymer Synthesis:

The diol functionality of the isomannide core allows for its incorporation into various polymers, including polyesters, polycarbonates, and polyimides. researchgate.netresearchgate.netmdpi.com The rigidity of the isomannide unit can enhance the thermal stability and mechanical properties of these polymers. researchgate.net Future work could explore the synthesis of novel copolymers incorporating this compound to create materials with a unique combination of rigidity, flexibility, and hydrophobicity. For example, novel polyimides with high thermal stability and good solubility have been prepared from a dianhydride containing the 1,4:3,6-dianhydro-D-mannitol unit. researchgate.netscilit.com

| Application Area | Key Property to Tailor | Design Strategy | Desired Outcome |

| Bio-plasticizers | Flexibility and Compatibility | Varying fatty acid chain length and saturation | Enhanced processability and mechanical properties of polymers |

| Polymer Films | Thermal Stability and Optical Clarity | Incorporation into polyimide or polyester (B1180765) backbones | Development of high-performance, transparent bio-based films |

| Emollients in Cosmetics | Emollience and Skin Feel | Modifying the ester side chains | Optimized moisturizing and sensory properties in skincare formulations |

Integration into Circular Economy Frameworks and Biorefinery Concepts

The transition from a linear to a circular economy is a paramount goal for a sustainable future. Bio-based chemicals like this compound are intrinsically aligned with this paradigm.

Biorefinery Integration:

Dianhydro-D-mannitol is derived from D-mannitol, which can be sourced from the biorefining of biomass, such as seaweeds, or through the fermentation of sugars. Oleic acid is readily available from various vegetable oils. The synthesis of this compound, therefore, represents a value-added conversion of renewable feedstocks within a biorefinery concept. Future research should focus on optimizing the entire value chain, from sustainable sourcing of raw materials to efficient conversion processes.

Biodegradability and End-of-Life Scenarios:

A critical aspect of the circular economy is the end-of-life fate of materials. Research into the biodegradability of this compound and materials derived from it is essential. Understanding the degradation pathways and the environmental impact of any degradation products will inform the design of truly circular materials. While isosorbide, a related compound, is known to be biodegradable, specific studies on its oleate (B1233923) diester are needed. nih.gov

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Biotechnology

The full potential of this compound can only be unlocked through a multidisciplinary approach that leverages expertise from various scientific fields.

Chemistry and Catalysis: Organic chemists and catalysis experts are needed to develop novel, efficient, and selective synthetic routes. This includes the design of advanced catalysts and the optimization of reaction conditions to maximize yield and minimize environmental impact. rsc.orgnih.gov

Materials Science and Engineering: Materials scientists will play a crucial role in characterizing the physical, mechanical, and thermal properties of materials incorporating this compound. Their insights will guide the rational design of materials for specific applications, from flexible plasticized polymers to rigid, high-strength composites. researchgate.netresearchgate.net

Biotechnology: Biotechnologists can contribute by developing improved enzymatic processes for the synthesis of this compound and by engineering microorganisms for the sustainable production of the precursor, D-mannitol.

Computational Modeling: Molecular dynamics simulations can provide valuable insights into the interactions between this compound and polymer chains at a molecular level, aiding in the prediction of material properties and guiding experimental design. nih.gov

The convergence of these disciplines will be instrumental in overcoming the current challenges and paving the way for the widespread adoption of this compound as a key bio-based platform chemical for a more sustainable future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.